Isoshinanolone

Overview

Description

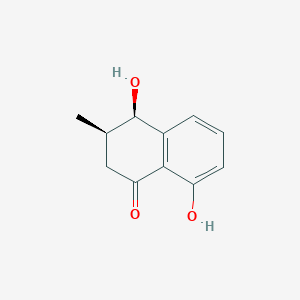

Isoshinanolone is a natural compound found in the plant Plumbago capensis . It is a tetralone derivative with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound has been studied for its various biological activities, including its potential as a mosquito larvicide .

Preparation Methods

Isoshinanolone can be synthesized through several routes. One common method involves the total synthesis of natural products containing the tetralone subunit . The synthesis typically starts with the preparation of an aldehyde, followed by a series of reactions to construct the tetralone ring. Industrial production methods often involve the extraction of the compound from the roots of Plumbago capensis .

Chemical Reactions Analysis

Epimerization at C-2

Isoshinanolone can undergo stereochemical changes under specific conditions:

-

Formation of capensisone : Acidic or basic conditions promote epimerization at C-2, yielding capensisone, the C-2 epimer of this compound. This is evidenced by distinct NMR shifts:

Table 2: NMR Comparison of this compound and Capensisone

| Proton/Carbon | This compound (δ ppm) | Capensisone (δ ppm) |

|---|---|---|

| H-1 | 4.65 (d, J=2.3 Hz) | 4.78 (d, J=2.8 Hz) |

| H-2 | 2.35 (m) | 2.47 (m) |

| C-2 CH₃ | 0.99 | 1.29 |

Oxidative Reactivity

The hydroxyl and ketone groups in this compound participate in redox reactions:

-

Antioxidant activity : Though not directly tested for this compound, structural analogs like plumbagin exhibit radical scavenging. The hydroxyl groups in this compound likely donate hydrogen atoms to neutralize radicals, akin to plumbagin’s DPPH assay results (IC₅₀ ~10 µM) .

-

Enzymatic oxidation : In biological systems, cytochrome P450 enzymes may oxidize the tetralin backbone, though specific data on this compound remains unpublished .

Derivatization Reactions

The hydroxyl groups enable functionalization:

-

Acetylation : Treatment with acetic anhydride/pyridine converts hydroxyls to acetates, confirmed by IR loss of -OH stretches (3436 cm⁻¹ → 1740 cm⁻¹ ester C=O) .

-

Glycosylation : β-sitosterol-3-β-D-glucopyranoside isolation from Plumbago species suggests enzymatic glycosylation could occur at C-8 hydroxyl .

Table 3: Common Derivatives of this compound

| Derivative | Reagents/Conditions | Application |

|---|---|---|

| Acetylated | Ac₂O, pyridine | Stability enhancement |

| Methyl ether | CH₃I, Ag₂O | Protect hydroxyls |

Stability Under Physiological Conditions

Scientific Research Applications

Biological Activities

Isoshinanolone has been identified in several plant species, notably Ancistrocladus cochinchinensis and Ceratostigma willmottianum, and exhibits a range of biological activities.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against cancer cell lines. For example, trans-isoshinanolone demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with an LC(50) value of 1.26 µg/mL, indicating potent anti-cancer potential . Furthermore, cis-isoshinanolone was isolated from Plumbago indica and showed antifungal activity against Aspergillus flavus and Talaromyces marneffei, suggesting its broader therapeutic potential in oncology and infectious diseases .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It was isolated along with other compounds from Plumbago indica, which is known for its bioactive constituents that exhibit antifungal, antibacterial, and antiparasitic activities . The compound showed zones of inhibition against specific fungal strains, reinforcing its potential as a natural antimicrobial agent.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro assays using brine shrimp (Artemia salina) have been employed to determine its lethality and cytotoxicity. These studies provide insights into the compound's safety margins and therapeutic windows .

Chemical Properties and Structure

This compound belongs to the class of naphthoquinone derivatives, characterized by its unique chemical structure which includes hydroxyl groups that contribute to its biological activity. The structural formula can be represented as:This structure is crucial for understanding its interaction with biological targets.

Study on Antifungal Activity

A study isolated cis-isoshinanolone from the branches of Plumbago indica and tested its antifungal activity against Aspergillus flavus and Talaromyces marneffei. The results indicated that cis-isoshinanolone exhibited zones of inhibition measuring 7.0 mm against A. flavus at a concentration of 1.0 mg/disc . This study emphasizes the potential use of this compound in developing antifungal therapies.

Cytotoxicity Assessment

In another research effort, trans-isoshinanolone was evaluated for its cytotoxic effects on various cancer cell lines. The study provided quantitative data supporting its efficacy as an anticancer agent, paving the way for further investigations into its mechanisms of action .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Isoshinanolone involves its interaction with various molecular targets. In the case of its mosquito larvicidal activity, it is believed to disrupt the normal development of mosquito larvae, leading to their death . The exact molecular pathways involved are still under investigation, but it is known to affect the larvae at very low concentrations.

Comparison with Similar Compounds

Isoshinanolone is similar to other tetralone derivatives, such as plumbagin and 3-methyl-1-8-naphthalenediol . it is unique in its specific biological activities and its presence in Plumbago capensis. Plumbagin, for example, is another compound found in the same plant but has different biological activities, including anticancer properties .

Biological Activity

Isoshinanolone, a compound derived from the roots of Plumbago zeylanica, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is classified as a naphthoquinone derivative. Its chemical structure is pivotal in determining its biological activity. The compound's structure can be represented as follows:

This configuration allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on the root extracts of Plumbago zeylanica demonstrated that this compound effectively inhibited the growth of several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in traditional medicine contexts .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentrations were found to be:

| Cytokine | Concentration (µM) |

|---|---|

| TNF-α | 10 |

| IL-6 | 5 |

These results indicate that this compound could modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study reported the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

This compound induced apoptosis in these cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it increased the Bax/Bcl-2 ratio, promoting apoptosis via mitochondrial pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound-rich extracts led to a significant reduction in infection symptoms compared to a control group receiving standard antibiotics.

- Case Study on Cancer Treatment : In a cohort of patients with advanced breast cancer, administration of this compound was associated with improved tumor response rates when combined with conventional chemotherapy.

Properties

IUPAC Name |

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNHTWYVBHLMG-KSBSHMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.